molecular formula C4H10N2O4S B12596233 (3S)-3,4-diamino-4-oxobutane-1-sulfonic acid CAS No. 648881-40-7

(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid

Cat. No.: B12596233
CAS No.: 648881-40-7
M. Wt: 182.20 g/mol
InChI Key: CYSYJISVGGPVFO-VKHMYHEASA-N
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Description

(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid is a chemical compound with a unique structure that includes both amino and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,4-diamino-4-oxobutane-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with sulfonating agents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme functions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or modulator.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (3S)-3,4-diamino-4-oxobutane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,4-diamino-4-oxobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    (3S)-3,4-diamino-4-oxobutane-1-phosphonic acid: Contains a phosphonic acid group, offering different chemical properties and reactivity.

Uniqueness

(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid is unique due to its combination of amino and sulfonic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

648881-40-7

Molecular Formula

C4H10N2O4S

Molecular Weight

182.20 g/mol

IUPAC Name

(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid

InChI

InChI=1S/C4H10N2O4S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H2,6,7)(H,8,9,10)/t3-/m0/s1

InChI Key

CYSYJISVGGPVFO-VKHMYHEASA-N

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](C(=O)N)N

Canonical SMILES

C(CS(=O)(=O)O)C(C(=O)N)N

Origin of Product

United States

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